3,4,5-Trimethylaniline hydrochloride
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Overview
Description
3,4,5-Trimethylaniline hydrochloride: is an organic compound with the molecular formula C9H14ClN . It is a derivative of aniline, where three methyl groups are substituted at the 3, 4, and 5 positions of the benzene ring. This compound is commonly used in various chemical syntheses and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trimethylaniline hydrochloride typically involves the methylation of aniline derivatives. One common method is the Friedel-Crafts alkylation of aniline with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve:
Temperature: 0-5°C
Solvent: Dichloromethane or chloroform
Catalyst: Aluminum chloride
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactants: Aniline, methyl chloride, and aluminum chloride
Reaction Conditions: Controlled temperature and pressure
Purification: Crystallization and recrystallization to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trimethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Electrophilic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: 3,4,5-Trimethylquinone
Reduction: 3,4,5-Trimethylaniline
Substitution: 3,4,5-Tribromoaniline or 3,4,5-Trichloroaniline
Scientific Research Applications
3,4,5-Trimethylaniline hydrochloride is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-Trimethylaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
- 2,4,5-Trimethylaniline
- 3,4,5-Trimethylphenol
- 3,4,5-Trimethylbenzoic acid
Comparison: 3,4,5-Trimethylaniline hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to 2,4,5-Trimethylaniline, it has different reactivity and solubility characteristics, making it suitable for specific applications in chemical synthesis and industrial processes.
Biological Activity
3,4,5-Trimethylaniline hydrochloride (CAS No. 90642-55-0) is an aromatic amine known for its significant biological activity, particularly its interactions with cytochrome P450 enzymes and implications for mutagenicity and carcinogenicity. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by three methyl groups attached to the benzene ring at the 3, 4, and 5 positions. Its molecular formula is C₉H₁₄ClN, and it typically exists as a hydrochloride salt, enhancing its solubility in polar solvents. The presence of multiple methyl groups increases its lipophilicity, facilitating its passage through biological membranes.
Mechanisms of Biological Activity
Cytochrome P450 Interaction :
The compound notably interacts with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics. This interaction can lead to the formation of reactive metabolites that may contribute to toxicity. Specifically, studies indicate that this compound can induce mutagenic effects in Salmonella typhimurium when metabolic activation occurs.
Mutagenicity and Carcinogenicity :
Research has linked this compound to liver carcinoma in animal models. It influences gene expression related to cell proliferation and apoptosis, highlighting its potential risks in laboratory settings.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Mutagenicity Testing :
- Toxicological Implications :
- Cellular Effects :
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and biological activities of compounds related to this compound:
Compound Name | Structure Description | Unique Features |
---|---|---|
2,4,5-Trimethylaniline | Methyl groups at positions 2, 4, and 5 | Commonly used as a dye precursor |
2,4-Dimethylaniline | Methyl groups at positions 2 and 4 | Less sterically hindered than trimethyl derivatives |
2-Methylaniline | Methyl group at position 2 | Simpler structure with different reactivity |
Mesitylene | Three methyl groups at positions 1, 3, and 5 | Non-aromatic; used as a solvent |
These compounds share similar structures but exhibit different reactivities and applications due to their unique features.
Properties
CAS No. |
90642-55-0 |
---|---|
Molecular Formula |
C9H14ClN |
Molecular Weight |
171.67 g/mol |
IUPAC Name |
3,4,5-trimethylaniline;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-6-4-9(10)5-7(2)8(6)3;/h4-5H,10H2,1-3H3;1H |
InChI Key |
RYFXDAQCMQVTFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)N.Cl |
Origin of Product |
United States |
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